molecular formula C15H23NO B011932 3-(1-methyl-3-pentylazetidin-3-yl)phenol CAS No. 19832-53-2

3-(1-methyl-3-pentylazetidin-3-yl)phenol

Cat. No.: B011932
CAS No.: 19832-53-2
M. Wt: 233.35 g/mol
InChI Key: BVHFQVFALHWYPP-UHFFFAOYSA-N
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Description

Properties

CAS No.

19832-53-2

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

3-(1-methyl-3-pentylazetidin-3-yl)phenol

InChI

InChI=1S/C15H23NO/c1-3-4-5-9-15(11-16(2)12-15)13-7-6-8-14(17)10-13/h6-8,10,17H,3-5,9,11-12H2,1-2H3

InChI Key

BVHFQVFALHWYPP-UHFFFAOYSA-N

SMILES

CCCCCC1(CN(C1)C)C2=CC(=CC=C2)O

Canonical SMILES

CCCCCC1(CN(C1)C)C2=CC(=CC=C2)O

Other CAS No.

19832-53-2

Synonyms

m-(1-Methyl-3-pentyl-3-azetidinyl)phenol

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- typically involves the reaction of a phenol derivative with an azetidine derivative under specific conditions. One common method involves the alkylation of a phenol with a 3-azetidinyl halide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The azetidinyl ring can interact with nucleophilic sites in biological molecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-(1-Methyl-3-pentyl-3-azetidinyl)phenol
  • CAS No.: 19832-53-2
  • Molecular Formula: C₁₅H₂₃NO
  • Synonyms: 3-(m-Hydroxyphenyl)-1-methyl-3-pentylazetidine AC1Q7AJI, LS-104898

Structural Features :

  • Contains a phenol group (aromatic hydroxyl) attached to a substituted azetidine ring (4-membered nitrogen-containing heterocycle).
  • The azetidine ring is modified with a methyl group at position 1 and a pentyl chain at position 2.

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine/Pyrrolidine Rings

Compound Chemical Formula Key Features Applications/Properties Reference
3-(1-Methyl-3-pentylazetidin-3-yl)phenol C₁₅H₂₃NO Azetidine (4-membered ring), pentyl chain, phenol group Research focus on heterocyclic chemistry; potential antimicrobial activity inferred from structure
3-(3-Butyl-1-methylpyrrolidin-3-yl)phenol C₁₄H₂₁NO Pyrrolidine (5-membered ring), butyl chain, phenol group Similar research applications; pyrrolidine rings offer reduced ring strain vs. azetidine

Key Differences :

  • Ring Size: Azetidine (4-membered) vs. pyrrolidine (5-membered).
  • Substituents : The pentyl chain in the target compound may enhance lipophilicity compared to the butyl chain in the pyrrolidine analogue, affecting membrane permeability in biological systems.

Phenol Derivatives with Alkyl/Aryl Substituents

Compound Chemical Formula Key Features Applications/Properties Reference
1-Methyl-3-(1-methylethyl)-phenyl C₁₀H₁₄ Branched alkyl substituents on aromatic ring Intermediate in organic synthesis; lacks nitrogen heterocycle
1-Propyl-3,4-dimethoxybenzene C₁₁H₁₆O₂ Methoxy groups at positions 3 and 4; propyl chain Solubility in organic solvents; used in fragrance and pharmaceutical industries

Key Differences :

  • Polarity : Methoxy groups in 1-propyl-3,4-dimethoxybenzene increase polarity compared to the hydrophobic pentyl chain in the target compound.

Phenol Esters and Antimicrobial Derivatives

Compound Chemical Formula Key Features Applications/Properties Reference
Phenol C₆H₅OH Simple aromatic alcohol Gold standard for antimicrobial activity comparisons; high toxicity
4-Nitrophenyl palmitate C₂₂H₃₅NO₄ Esterified phenol with a nitro group and long-chain fatty acid Used in enzymatic activity assays; nitro group enhances electron-withdrawing effects

Key Differences :

  • Stability: Ester derivatives (e.g., 4-nitrophenyl palmitate) are more hydrolytically stable than the free phenol group in the target compound .

Physicochemical Properties

Property This compound 3-(3-Butyl-1-methylpyrrolidin-3-yl)phenol Phenol
Molecular Weight 233.35 g/mol 219.32 g/mol 94.11 g/mol
Water Solubility Low (hydrophobic pentyl chain) Moderate (smaller alkyl chain) High
LogP (Lipophilicity) ~3.5 (estimated) ~2.8 (estimated) 1.46

Notes:

  • The pentyl chain in the target compound significantly increases lipophilicity , favoring interactions with lipid membranes .
  • Pyrrolidine analogue’s lower molecular weight may improve diffusion rates in biological systems .

Antimicrobial Activity

  • Phenol Coefficient: Used to compare antimicrobial efficacy. The target compound’s bulky substituents may reduce efficacy compared to simpler phenols but improve selectivity.
  • Mechanism: Phenolic compounds disrupt microbial membranes; the azetidine ring may introduce additional interactions with bacterial enzymes .

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